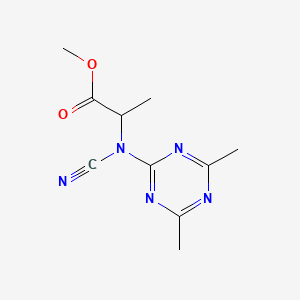![molecular formula C22H25ClN2O6S B4135152 methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4135152.png)
methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
Overview
Description
Methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoate, also known as Meclofenoxate, is a nootropic drug that has been used in scientific research for its potential to improve cognitive function. It was first synthesized in the 1960s and has since been studied for its effects on memory, learning, and overall brain health.
Mechanism of Action
The exact mechanism of action of methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee is not fully understood, but it is believed to work by increasing the availability of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee is also believed to have antioxidant properties, which may help protect the brain from damage caused by free radicals.
Biochemical and Physiological Effects:
methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee has been shown to increase the levels of acetylcholine in the brain, which can improve memory and learning. It has also been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals. In addition, methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee has been shown to increase glucose uptake in the brain, which can improve energy metabolism and overall brain function.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee in lab experiments is its ability to improve cognitive function, which can help researchers better understand the mechanisms underlying memory and learning. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several directions for future research on methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee. One area of interest is its potential use in treating Alzheimer's disease and other forms of dementia. Another area of interest is its potential use in improving cognitive function in healthy individuals, particularly in the elderly. Additionally, more research is needed to fully understand the mechanism of action of methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee and its potential side effects.
Scientific Research Applications
Methyl 2-[({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)amino]benzoatee has been studied for its potential to improve cognitive function in both animals and humans. It has been shown to improve memory and learning in rats and mice, and has been used in clinical trials for Alzheimer's disease and other forms of dementia. It has also been studied for its potential to improve cognitive function in healthy individuals, particularly in the elderly.
properties
IUPAC Name |
methyl 2-[[2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O6S/c1-30-22(27)17-9-5-6-10-19(17)24-21(26)14-31-20-12-11-16(13-18(20)23)32(28,29)25-15-7-3-2-4-8-15/h5-6,9-13,15,25H,2-4,7-8,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJITWQGBWWONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4135069.png)
![N-{2-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135076.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)
![N-{1-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-thiophenecarboxamide](/img/structure/B4135087.png)

![N-[5-bromo-2-(cyclopentyloxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4135104.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B4135125.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135126.png)
![1-({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4135134.png)
![3-{[5-(2-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4135160.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B4135161.png)

![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4135176.png)
![1-[({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4135179.png)